

Application Note: Co-Immunoprecipitation of AF10 and DOT1L

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Compound of Interest

Compound Name: AF10

Cat. No.: B1192129

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of **AF10** and DOT1L, two key proteins involved in the regulation of histone methylation and gene expression. The interaction between **AF10** and DOT1L is crucial for the catalytic activity of DOT1L, the sole H3K79 methyltransferase, and has been implicated in various cellular processes, including development and the pathogenesis of leukemia.[1][2] The **AF10**-DOT1L interaction is essential for the di- and tri-methylation of H3K79 and plays a significant role in regulating the expression of genes such as the HOXA cluster.[3] This protocol is intended for researchers investigating the functional consequences of the **AF10**-DOT1L interaction and for those in drug development targeting this protein complex.

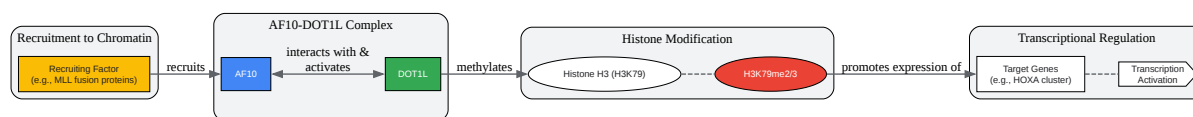
Quantitative Data Summary

The interaction between the coiled-coil domains of DOT1L and the OM-LZ region of **AF10** has been characterized biophysically. Isothermal titration calorimetry (ITC) has been used to determine the binding affinities between different domains of DOT1L and **AF10**.[3]

Interacting Proteins	Binding Affinity (Kd)	Technique
DOT1L (coiled-coil domain 1) - AF10	Submicromolar	Isothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 2) - AF10	Submicromolar	Isothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 3) - AF10	Micromolar	Isothermal Titration Calorimetry (ITC)

Signaling Pathway

The interaction between **AF10** and DOT1L is a critical component of the machinery that regulates histone H3K79 methylation, a mark associated with active transcription. **AF10** acts as a cofactor for DOT1L, enhancing its methyltransferase activity. This complex is recruited to specific genomic loci, where it catalyzes the di- and tri-methylation of H3K79, leading to the transcriptional activation of target genes, such as the HOXA gene cluster. Dysregulation of this pathway is a known driver in MLL-rearranged leukemias.



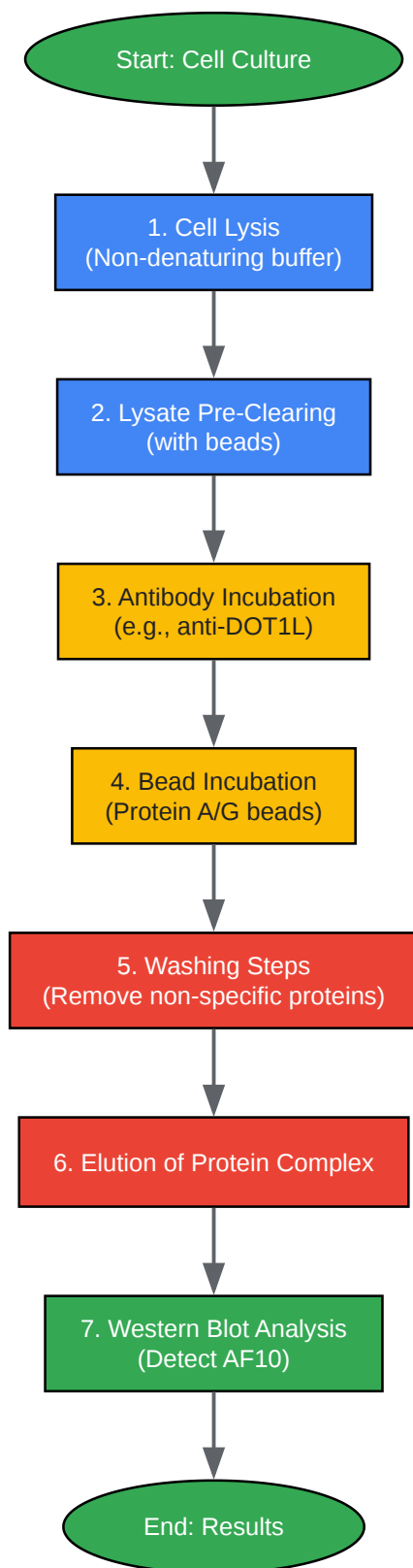
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AF10-DOT1L signaling pathway in transcriptional regulation.

Experimental Workflow

The co-immunoprecipitation protocol involves a series of steps beginning with cell lysis to release cellular proteins, followed by incubation with an antibody specific to the "bait" protein (e.g., DOT1L). The resulting antibody-protein complexes are then captured on beads, washed

to remove non-specific binders, and finally eluted for analysis by western blotting to detect the "prey" protein (**AF10**).



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Experimental workflow for **AF10**-DOT1L co-immunoprecipitation.

Experimental Protocol: Co-Immunoprecipitation of **AF10** and **DOT1L**

This protocol is adapted from standard co-immunoprecipitation procedures and is optimized for the study of the **AF10**-DOT1L interaction.

A. Solutions and Reagents

- Cell Lysis Buffer (Non-denaturing):
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1 mM EDTA
 - 1% NP-40 or Triton X-100
 - Protease Inhibitor Cocktail (add fresh before use)
 - Phosphatase Inhibitor Cocktail (optional, add fresh before use)
- Wash Buffer:
 - Same as Cell Lysis Buffer, but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100)
- Elution Buffer:
 - 1X SDS-PAGE Sample Buffer (Laemmli buffer)
- Antibodies:
 - Primary antibody for immunoprecipitation (e.g., anti-DOT1L)

- Primary antibody for western blotting (e.g., anti-**AF10**)
- Isotype control IgG
- Beads:
 - Protein A/G magnetic beads or agarose beads

B. Preparing Cell Lysates

- Culture cells to the desired confluency (typically 80-90%).
- Wash cells twice with ice-cold PBS.
- Add ice-cold Cell Lysis Buffer to the cells.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

C. Immunoprecipitation

- Pre-clearing the Lysate:
 - To a sufficient volume of protein lysate (e.g., 500 µg - 1 mg of total protein), add an appropriate amount of Protein A/G beads.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

- Immunoprecipitation Reaction:
 - Add the primary antibody (e.g., anti-DOT1L) or an isotype control IgG to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Capturing the Immune Complex:
 - Add Protein A/G beads to the lysate-antibody mixture.
 - Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
- Elution:
 - After the final wash, remove all supernatant.
 - Add 20-40 µL of 1X SDS-PAGE Sample Buffer to the beads.
 - Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
 - Pellet the beads and collect the supernatant containing the eluted proteins.

D. Western Blot Analysis

- Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody for detection (e.g., anti-**AF10**) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band for **AF10** in the anti-DOT1L immunoprecipitated sample (but not in the IgG control) indicates an interaction.

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References

- 1. researchgate.net [researchgate.net]
- 2. DOT1L interaction partner AF10 controls patterning of H3K79 methylation and RNA polymerase II to maintain cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analysis of the DOT1L–AF10 complex reveals mechanistic insights into MLL-AF10-associated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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